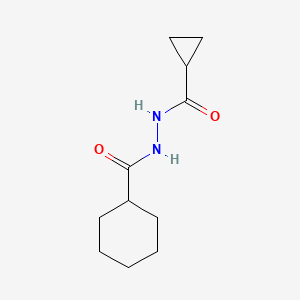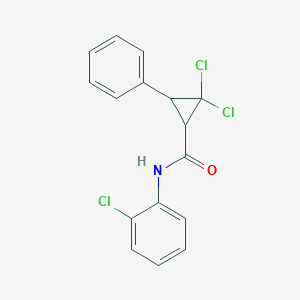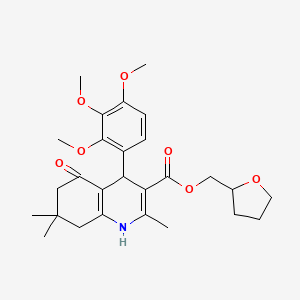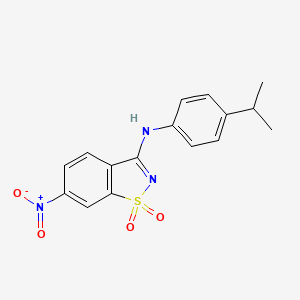![molecular formula C13H19ClN2OS B5154122 N-[2-(tert-butylthio)ethyl]-N'-(4-chlorophenyl)urea](/img/structure/B5154122.png)
N-[2-(tert-butylthio)ethyl]-N'-(4-chlorophenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(tert-butylthio)ethyl]-N'-(4-chlorophenyl)urea, commonly known as terbuthylazine, is a herbicide that belongs to the triazine family. It is widely used in agriculture to control weeds in crops such as corn, cotton, and sugarcane. Terbuthylazine is a highly effective herbicide that has gained popularity due to its broad-spectrum activity and low toxicity.
Wirkmechanismus
Terbuthylazine acts by inhibiting the photosynthesis process in plants. It binds to the D1 protein of the photosystem II complex, which is responsible for the transfer of electrons during photosynthesis. This leads to the disruption of the photosynthetic electron transport chain and the generation of reactive oxygen species, ultimately causing cell death.
Biochemical and Physiological Effects:
Terbuthylazine has been found to have low toxicity to mammals and other non-target organisms. However, it can cause adverse effects on aquatic organisms and terrestrial plants if not used properly. Studies have shown that terbuthylazine can accumulate in soil and water and persist for several months. This can lead to long-term effects on the environment and ecosystems.
Vorteile Und Einschränkungen Für Laborexperimente
Terbuthylazine is a widely used herbicide in agriculture and has been extensively studied for its herbicidal activity. It is relatively easy to synthesize and purify, making it a suitable compound for laboratory experiments. However, the persistence of terbuthylazine in the environment can make it challenging to study its long-term effects on ecosystems.
Zukünftige Richtungen
There is a need for further research to investigate the environmental fate and transport of terbuthylazine in soil and water. Studies should also focus on the development of sustainable agricultural practices that minimize the use of herbicides. Additionally, the development of new herbicides with improved selectivity and lower environmental impact should be a priority. Further research is also needed to understand the long-term effects of terbuthylazine on non-target organisms and ecosystems.
Synthesemethoden
Terbuthylazine is synthesized by the reaction of 2-chloroethyl isocyanate with tert-butylthiol and 4-chloroaniline. The reaction takes place in the presence of a catalyst and under controlled temperature and pressure conditions. The resulting product is purified and crystallized to obtain pure terbuthylazine.
Wissenschaftliche Forschungsanwendungen
Terbuthylazine has been extensively studied for its herbicidal activity against various weeds. It has been found to be effective against both broadleaf and grassy weeds. Several studies have also investigated the environmental fate and transport of terbuthylazine in soil and water. The results of these studies provide valuable information for the development of sustainable agricultural practices.
Eigenschaften
IUPAC Name |
1-(2-tert-butylsulfanylethyl)-3-(4-chlorophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClN2OS/c1-13(2,3)18-9-8-15-12(17)16-11-6-4-10(14)5-7-11/h4-7H,8-9H2,1-3H3,(H2,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDIGUINKMJCBTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)SCCNC(=O)NC1=CC=C(C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(Tert-butylsulfanyl)ethyl]-3-(4-chlorophenyl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(tetracyclo[6.6.2.0~2,7~.0~9,14~]hexadeca-2,4,6,9,11,13-hexaen-15-ylcarbonyl)morpholine](/img/structure/B5154044.png)


![N-({[4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-methoxybenzamide](/img/structure/B5154062.png)


![11-(4-bromophenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5154078.png)
![3-[(4-chlorophenyl)sulfonyl]-2-(1,2-dihydro-5-acenaphthylenyl)-1,3-thiazolidine](/img/structure/B5154083.png)
![3-methyl-6-(3-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5154090.png)

![N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)ethyl]-N'-phenylurea](/img/structure/B5154107.png)

![N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]-2-methoxybenzamide](/img/structure/B5154135.png)
![1-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}-2-piperidinone](/img/structure/B5154140.png)